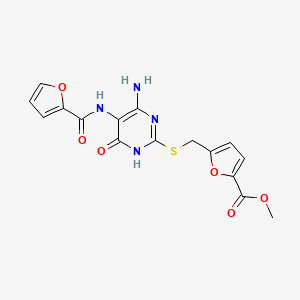
Methyl 5-(((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C16H14N4O6S and its molecular weight is 390.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic routes and reaction conditions: : The preparation of Methyl 5-(((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic synthesis. One common method includes the initial formation of the pyrimidin-2-yl core followed by the addition of furan derivatives. Specific reagents and catalysts like palladium on carbon or other suitable catalysts may be used under controlled temperature and pressure conditions to facilitate the formation of the desired product.
Industrial production methods: : Industrial-scale production of this compound may utilize flow chemistry techniques to ensure a continuous and efficient reaction process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentration, is crucial to maximize yield and purity.
化学反応の分析
Types of reactions it undergoes: : Methyl 5-(((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate undergoes various reactions, including:
Oxidation: : This compound can be oxidized to form more complex molecules.
Reduction: : Reduction reactions may yield simpler derivatives.
Substitution: : The presence of multiple functional groups allows for substitution reactions, such as nucleophilic substitutions.
Common reagents and conditions used in these reactions
Oxidizing agents: potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Solvents: dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)
Major products formed from these reactions: : These reactions typically yield derivatives with modified functional groups, which may have distinct properties and applications.
Scientific Research Applications: : this compound is utilized in:
Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biomolecular probe due to its ability to interact with biological macromolecules.
Medicine: : Explored for its potential therapeutic applications, such as in the development of novel drugs with anti-inflammatory, anticancer, or antiviral properties.
Industry: : Used in the development of novel materials with unique physical and chemical properties.
Mechanism of Action: : This compound's mechanism of action is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. It can inhibit or activate biological pathways by binding to active sites or modulating protein-protein interactions. The furan and pyrimidine groups are crucial for these interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds: : Compared to other pyrimidine and furan derivatives, this compound stands out due to its unique structural combination, which imparts a distinct reactivity profile and biological activity. Similar compounds include:
4-Amino-5-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl derivatives.
Furan-2-carboxamido-substituted pyrimidines.
This balance of structural diversity and functional complexity makes this compound a compound of great interest across multiple scientific disciplines.
特性
IUPAC Name |
methyl 5-[[4-amino-5-(furan-2-carbonylamino)-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S/c1-24-15(23)10-5-4-8(26-10)7-27-16-19-12(17)11(14(22)20-16)18-13(21)9-3-2-6-25-9/h2-6H,7H2,1H3,(H,18,21)(H3,17,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXTVIQIXCXKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924685.png)

![2-Chloro-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]acetamide](/img/structure/B2924688.png)
![2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2924689.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B2924690.png)

![5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2924698.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2924699.png)
![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2924700.png)



![Tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2924707.png)

